6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a cyclopropyl group, a trifluoromethyl-substituted benzoyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone. This involves reductive amination or other suitable methods to introduce the benzoyl group.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Pyridazinone Formation: The final step involves the formation of the pyridazinone ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, although these are typically challenging due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong nucleophiles like organolithium reagents or Grignard reagents under controlled conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the effects of trifluoromethyl groups on aromatic substitution reactions and the stability of cyclopropyl-containing molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of central nervous system disorders and inflammation.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where such intermediates are crucial for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is not fully elucidated. its structure suggests it may interact with G-protein coupled receptors (GPCRs) or ion channels, given the presence of the piperidine and pyridazinone moieties. These interactions could modulate neurotransmitter release or receptor activity, leading to its potential effects in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-2-(piperidin-4-ylmethyl)-2,3-dihydropyridazin-3-one: Lacks the trifluoromethyl benzoyl group, which may result in different pharmacological properties.
2-(4-Benzoylpiperidin-1-ylmethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one: Similar structure but without the trifluoromethyl group, potentially affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a key differentiator. This group is known to enhance the metabolic stability and lipophilicity of compounds, which can significantly influence their pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)17-4-2-1-3-16(17)20(29)26-11-9-14(10-12-26)13-27-19(28)8-7-18(25-27)15-5-6-15/h1-4,7-8,14-15H,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHCWLRTJKKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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